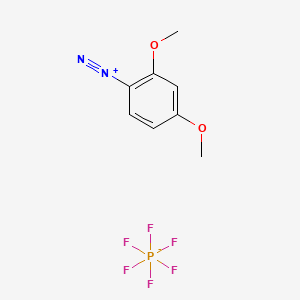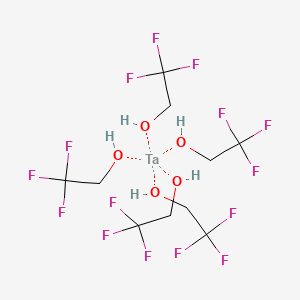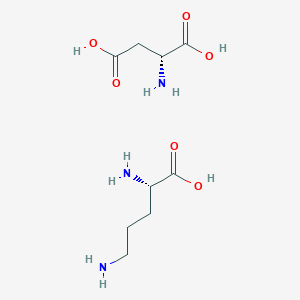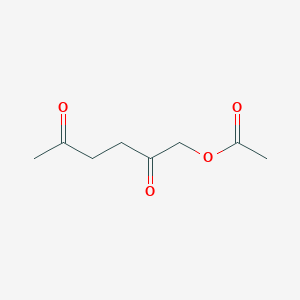
2,4-Dimethoxybenzenediazonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxybenzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C8H9F6N2O2P. It is a crystalline compound that is used in various chemical reactions, particularly in the field of organic synthesis. The diazonium group in this compound makes it highly reactive and useful for introducing aryl groups into other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzenediazonium hexafluorophosphate can be synthesized through the diazotization of 2,4-dimethoxyaniline. The process involves the following steps:
Diazotization: 2,4-Dimethoxyaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated by adding hexafluorophosphoric acid, yielding this compound as a crystalline solid.
Industrial Production Methods
The industrial production of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale diazotization: Using industrial-grade 2,4-dimethoxyaniline and sodium nitrite.
Controlled precipitation: Employing hexafluorophosphoric acid in large reactors to precipitate the diazonium salt efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxybenzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium group to an arylamine.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Arylamines are formed as the major products.
Aplicaciones Científicas De Investigación
2,4-Dimethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: It is used to introduce aryl groups into various organic molecules, facilitating the synthesis of complex organic compounds.
Material Science: The compound is used in the preparation of advanced materials, including polymers and dyes.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce functional groups for further reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxybenzenediazonium hexafluorophosphate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
2,4-Dimethoxybenzenediazonium hexafluorophosphate can be compared with other diazonium salts, such as:
4-Formylbenzene diazonium hexafluorophosphate: This compound also contains a diazonium group and is used in similar reactions but has different substituents on the benzene ring.
2,4-Dichlorobenzenediazonium hexafluorophosphate: This compound has chlorine substituents instead of methoxy groups, leading to different reactivity and applications.
2,4-Dimethylbenzenediazonium hexafluorophosphate: This compound has methyl groups instead of methoxy groups, affecting its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its methoxy substituents, which influence its reactivity and make it suitable for specific applications in organic synthesis and bioconjugation.
Propiedades
Número CAS |
61286-65-5 |
|---|---|
Fórmula molecular |
C8H9F6N2O2P |
Peso molecular |
310.13 g/mol |
Nombre IUPAC |
2,4-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
Clave InChI |
FTXMPOWAMINQQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)




![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)







